Vorapaxar

Description

Properties

IUPAC Name |

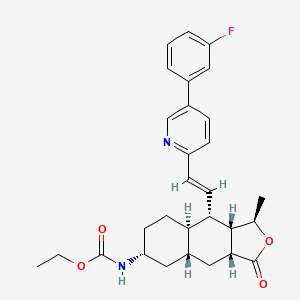

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23-,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGXUVOIWDMMJE-QHNZEKIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009336 | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618385-01-6 | |

| Record name | Vorapaxar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618385-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vorapaxar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618385016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vorapaxar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vorapaxar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(1E)-2-[5-(3-fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VORAPAXAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCE93644N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Grundlegend & Explorativ

Vorapaxar: Ein Technischer Leitfaden zum Wirkmechanismus

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorapaxar, vertrieben unter dem Handelsnamen Zontivity®, ist ein potenter, oral bioverfügbarer und selektiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1).[1][2][3] Als erster Vertreter seiner Klasse hemmt this compound die Thrombin-vermittelte Thrombozytenaggregation, einen entscheidenden Schritt in der Pathogenese atherothrombotischer Ereignisse.[3][4] Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von this compound, einschließlich der zugrunde liegenden Signalwege, quantitativer pharmakologischer Daten und der experimentellen Protokolle, die zu seiner Charakterisierung verwendet wurden.

Molekularer Wirkmechanismus: Antagonismus am PAR-1

This compound ist ein kompetitiver und reversibler Antagonist des PAR-1-Rezeptors mit langsamer Dissoziationskinetik, was zu einer anhaltenden Hemmung führt. Der PAR-1, ein Mitglied der Familie der G-Protein-gekoppelten Rezeptoren (GPCRs), wird durch die proteolytische Spaltung seines extrazellulären N-Terminus durch Thrombin aktiviert. Diese Spaltung legt eine neue N-terminale Sequenz (einen "tethered ligand") frei, die an die zweite extrazelluläre Schleife des Rezeptors bindet und eine Konformationsänderung auslöst, die intrazelluläre Signalwege initiiert.

This compound bindet an eine allosterische Stelle auf dem PAR-1 und verhindert so die Konformationsänderung, die für die Rezeptoraktivierung durch den "tethered ligand" erforderlich ist. Dadurch wird die Thrombin-vermittelte Signaltransduktion blockiert, ohne die enzymatische Aktivität von Thrombin selbst zu beeinträchtigen, insbesondere dessen Fähigkeit, Fibrinogen zu Fibrin zu spalten.

Quantitative In-vitro-Pharmakologie

Die Affinität und Wirksamkeit von this compound wurde in verschiedenen In-vitro-Systemen charakterisiert. Die nachstehende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

| Parameter | Wert | Methode/Zellsystem | Quelle |

| Ki (Dissoziationskonstante) | 8.1 nM | Radioliganden-Bindungsassay an menschlichen Thrombozytenmembranen | |

| Kd (Dissoziationskonstante) | Niedriger nanomolarer Bereich | Sättigungs-, kinetische und kompetitive Bindungsstudien an intakten menschlichen Thrombozyten | |

| IC50 (Halbmaximale Hemmkonzentration) | 0.064 µM (64 nM) | Hemmung der haTRAP-induzierten Kalziummobilisierung in HEK293-Zellen, die humanes PAR1 und Gα15 co-exprimieren | |

| IC50 (Halbmaximale Hemmkonzentration) | 0.032 µM (32 nM) | Hemmung der TFLLRN-NH2-induzierten Kalziummobilisierung in EA.hy926-Endothelzellen |

Hemmung der nachgeschalteten PAR-1-Signalwege

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an mehrere heterotrimere G-Proteine, hauptsächlich Gαq/11, Gα12/13 und in geringerem Maße Gαi. This compound hemmt effektiv die durch diese Kopplungen ausgelösten nachgeschalteten Signalwege.

-

Gαq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 löst die Freisetzung von Kalzium (Ca2+) aus dem endoplasmatischen Retikulum aus, während DAG die Proteinkinase C (PKC) aktiviert. Diese Ereignisse sind entscheidend für die Granulafreisetzung und die Konformationsänderung der Thrombozyten.

-

Gα12/13-Weg: Aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies wiederum aktiviert die Rho-Kinase (ROCK), die die Myosin-Leichtketten-Phosphatase hemmt und so zu einer erhöhten Phosphorylierung der Myosin-Leichtkette und letztendlich zur Thrombozytenformänderung und -aggregation führt.

-

Gαi-Weg: Hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem Adenosinmonophosphat (cAMP) führt. Ein Abfall der cAMP-Spiegel fördert die Thrombozytenaktivierung.

This compound blockiert als orthosterischer Inhibitor umfassend alle diese nachgeschalteten Signalwege.

Visualisierung des PAR-1-Signalwegs

Das folgende Diagramm veranschaulicht den durch Thrombin aktivierten PAR-1-Signalweg und die Hemmung durch this compound.

Abbildung 1: Vereinfachter PAR-1-Signalweg und der Angriffspunkt von this compound.

Pharmakodynamik und Pharmakokinetik

Pharmakodynamik

Die Hemmung der Thrombozytenaggregation ist der primäre pharmakodynamische Effekt von this compound. In klinischen Studien führte this compound zu einer raschen, dosisabhängigen und anhaltenden Hemmung der durch Thrombinrezeptor-aktivierendes Peptid (TRAP) induzierten Thrombozytenaggregation.

| Dosis | % Hemmung der TRAP-induzierten Aggregation | Zeitpunkt | Quelle |

| 20 mg Einzeldosis | >80% | 1 Stunde nach Einnahme, anhaltend für ≥72 Stunden | |

| 40 mg Einzeldosis | >80% | 1 Stunde nach Einnahme, anhaltend für ≥72 Stunden | |

| 1 mg/Tag (Mehrfachdosis) | >80% (vollständige Hemmung) | Tag 7 | |

| 2.5 mg/Tag (Erhaltungsdosis) | 100% | Tag 30 und 60 | |

| 5 mg/Tag (Mehrfachdosis) | >80% (vollständige Hemmung) | Tag 1 |

Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder einen Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht hemmt, was seine hohe Selektivität für den PAR-1-Weg unterstreicht.

Pharmakokinetik

Die pharmakokinetischen Eigenschaften von this compound tragen zu seiner einmal täglichen Dosierung und seiner anhaltenden Wirkung bei.

| Parameter | Wert | Anmerkungen | Quelle |

| Bioverfügbarkeit | Nahezu vollständig | Orale Verabreichung | |

| Tmax (Zeit bis zur max. Plasmakonzentration) | 1-2 Stunden | Nach oraler Ladedosis | |

| Effektive Halbwertszeit | 3-4 Tage | ||

| Terminale Eliminationshalbwertszeit | 8 Tage | ||

| Metabolismus | Hauptsächlich über Cytochrom P450 (CYP) 3A4 und CYP2J2 | ||

| Ausscheidung | Überwiegend fäkal (als Metabolit M19) | ||

| Steady State | Erreicht nach ca. 21 Tagen | Bei einmal täglicher Gabe |

Detaillierte experimentelle Protokolle

Intrazelluläre Kalziummobilisierungs-Assay

Dieser Assay wird verwendet, um die Fähigkeit eines Wirkstoffs zu quantifizieren, die durch PAR-1-Aktivierung ausgelöste Freisetzung von intrazellulärem Kalzium zu hemmen.

-

Zelllinie: Humane Endothelzelllinie (z.B. EA.hy926) oder humane embryonale Nierenzellen (HEK293), die stabil humanes PAR-1 exprimieren.

-

Protokoll:

-

Die Zellen werden in 96-Well-Platten bis zur Konfluenz kultiviert.

-

Die Zellen werden mit einem kalziumempfindlichen Fluoreszenzfarbstoff (z.B. Fluo-4/AM) für eine definierte Zeit (z.B. 1 Stunde) bei 37°C inkubiert.

-

Nach dem Waschen der Zellen zur Entfernung von überschüssigem Farbstoff werden die Zellen mit verschiedenen Konzentrationen von this compound oder Vehikel für eine bestimmte Zeit (z.B. 15-30 Minuten) vorinkubiert.

-

Die PAR-1-Aktivierung wird durch Zugabe eines spezifischen PAR-1-Agonisten, wie Thrombin oder das synthetische Peptid TFLLRN-NH2 oder haTRAP, eingeleitet.

-

Die Veränderung der Fluoreszenzintensität, die direkt proportional zur intrazellulären Kalziumkonzentration ist, wird in Echtzeit mit einem Fluoreszenz-Plattenleser (z.B. FLIPR®) gemessen.

-

Die Daten werden normalisiert und zur Berechnung von IC50-Werten verwendet.

-

Thrombozytenaggregations-Assay (Lichttransmissions-Aggregometrie)

Dieser Assay misst die Thrombozytenaggregation in vitro als Reaktion auf verschiedene Agonisten.

-

Probenvorbereitung:

-

Frisches menschliches Vollblut wird mit einem Antikoagulans (z.B. Natriumcitrat) entnommen.

-

Thrombozytenreiches Plasma (PRP) wird durch Zentrifugation bei niedriger Geschwindigkeit (z.B. 200 x g für 10 Minuten) gewonnen. Thrombozytenarmes Plasma (PPP) wird durch eine zweite Zentrifugation des verbleibenden Blutes bei hoher Geschwindigkeit (z.B. 2000 x g für 15 Minuten) hergestellt und dient als Referenz (100% Transmission).

-

-

Protokoll:

-

Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.

-

PRP wird mit verschiedenen Konzentrationen von this compound oder Vehikel vorinkubiert.

-

Die Aggregation wird durch Zugabe eines Agonisten (z.B. TRAP, ADP, Kollagen) eingeleitet.

-

Die Zunahme der Lichttransmission durch die PRP-Suspension wird gemessen, während sich die Thrombozyten zu Aggregaten zusammenlagern. Die maximale Aggregation wird als prozentuale Veränderung der Lichttransmission im Vergleich zu PPP aufgezeichnet.

-

Visualisierung des experimentellen Workflows

Das folgende Diagramm zeigt einen allgemeinen Workflow für die In-vitro-Charakterisierung von this compound.

Abbildung 2: Allgemeiner experimenteller Workflow zur In-vitro-Charakterisierung von this compound.

Schlussfolgerung

This compound ist ein hochselektiver und potenter Antagonist des PAR-1-Rezeptors. Sein Wirkmechanismus beruht auf der allosterischen Hemmung der Thrombin-induzierten Rezeptoraktivierung, was zu einer umfassenden Blockade der nachgeschalteten G-Protein-vermittelten Signalwege (Gαq, Gα12/13) und damit der Thrombozytenaggregation führt. Die gut charakterisierte Pharmakologie, die robuste Hemmung der Thrombozytenfunktion und die lange Halbwertszeit machen this compound zu einem wichtigen Werkzeug in der Sekundärprävention atherothrombotischer Ereignisse bei ausgewählten Patientengruppen. Die in diesem Dokument zusammengefassten technischen Daten und Protokolle bieten eine Grundlage für weiterführende Forschungen und ein tieferes Verständnis seiner molekularen Wirkungsweise.

References

- 1. This compound proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

Vorapaxar PAR-1-Antagonist Forschungsstudien

Ein technischer Leitfaden zu den Forschungsstudien über Vorapaxar, einen PAR-1-Antagonisten

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

This compound ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), des primären Thrombinrezeptors auf menschlichen Blutplättchen.[1][2][3] Durch die Hemmung der Thrombin-vermittelten Thrombozytenaggregation stellt es einen neuartigen Mechanismus zur Reduzierung atherothrombotischer Ereignisse dar.[4][5] Dieser Leitfaden fasst die wichtigsten Erkenntnisse aus entscheidenden Forschungsstudien zusammen, beschreibt detailliert die experimentellen Protokolle und stellt quantitative Daten und Signalwege in einem klaren, technischen Format dar. This compound ist für die Reduzierung thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Herzinfarkt (MI) in der Vorgeschichte oder peripherer arterieller Verschlusskrankheit (pAVK) zugelassen.

Wirkmechanismus und Pharmakologie

This compound hemmt selektiv und kompetitiv den PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Diese Hemmung blockiert die Thrombin-induzierte und die durch das Thrombinrezeptor-Agonist-Peptid (TRAP) induzierte Thrombozytenaggregation. Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen induzierte Thrombozytenaggregation nicht beeinträchtigt.

Die Signalübertragung des PAR-1, eines G-Protein-gekoppelten Rezeptors, erfolgt über die Aktivierung der Phospholipase C, was zur Produktion von Inositoltrisphosphat (InsP3) und anschließender Freisetzung von Kalzium aus intrazellulären Speichern führt. This compound blockiert diesen Weg an seiner Entstehung.

Pharmakokinetik und Pharmakodynamik

-

Metabolismus: this compound wird hauptsächlich durch CYP3A4 und in geringerem Maße durch CYP2J2 zu seinem aktiven Hauptmetaboliten (M20) verstoffwechselt.

-

Wechselwirkungen mit anderen Medikamenten: Die gleichzeitige Anwendung mit starken CYP3A4-Inhibitoren (z. B. Ketoconazol) kann die this compound-Exposition erhöhen, während starke CYP3A4-Induktoren (z. B. Rifampicin) sie verringern können.

-

Halbwertszeit: Es hat eine effektive Halbwertszeit von 3-4 Tagen und eine scheinbare terminale Halbwertszeit von 8 Tagen.

-

Thrombozytenaggregationshemmung: Eine Ladedosis von 40 mg hemmt die TRAP-induzierte Thrombozytenaggregation bei über 80 % der Patienten innerhalb einer Stunde. Eine Erhaltungsdosis von 2,5 mg täglich hält dieses Hemmungsniveau aufrecht.

Zentrale klinische Studien: TRACER und TRA 2°P-TIMI 50

Zwei große Phase-III-Studien lieferten die entscheidenden Daten zur Wirksamkeit und Sicherheit von this compound.

TRACER (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte this compound bei Patienten mit akuten Koronarsyndromen ohne ST-Hebung (NSTE-ACS).

Experimentelles Protokoll: TRACER

-

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

-

Teilnehmer: 12.944 Patienten mit NSTE-ACS, die innerhalb von 24 Stunden nach Auftreten der Symptome vorgestellt wurden.

-

Behandlungsschema: Die Patienten wurden randomisiert und erhielten entweder this compound (40 mg Aufsättigungsdosis, gefolgt von 2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie.

-

Hintergrundtherapie: Zum Zeitpunkt der Randomisierung erhielten über 85 % der Patienten sowohl Aspirin als auch einen P2Y12-Inhibitor (hauptsächlich Clopidogrel).

-

Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, Myokardinfarkt (MI), Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung und dringender koronarer Revaskularisation.

-

Wichtiger sekundärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.

-

Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 502 Tage.

Ergebnisse der TRACER-Studie

Die TRACER-Studie erreichte ihren primären Endpunkt nicht. Es gab jedoch eine Reduktion beim wichtigen sekundären Endpunkt, die hauptsächlich auf eine Reduktion von Myokardinfarkten zurückzuführen war. Die Behandlung mit this compound war mit einem erhöhten Blutungsrisiko verbunden, einschließlich eines dreifachen Anstiegs der intrakraniellen Blutungen (ICH).

| Endpunkt | This compound | Placebo | Hazard Ratio (95% CI) | p-Wert | Referenz |

| Primärer Wirksamkeitsendpunkt (KV-Tod, MI, Schlaganfall, rezidiv. Ischämie mit Rehospitalisierung, dringende Revask.) | - | - | - | 0.072 | |

| Wichtiger sekundärer Endpunkt (KV-Tod, MI, Schlaganfall) | 14.7% | 16.4% | 0.89 (0.81-0.98) | 0.02 | |

| GUSTO mäßige/schwere Blutung | - | - | 1.42 (1.21-1.66) | <0.001 | |

| Intrakranielle Blutung (ICH) | 1.07% | 0.24% | - | <0.001 | |

| Hämorrhagischer Schlaganfall | 0.45% | 0.14% | 2.74 (1.22-6.15) | - | |

| Gesamtschlaganfall | 1.93% | 2.13% | 0.94 (0.71-1.24) | - |

TRA 2°P-TIMI 50 (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events)

Die TRA 2°P-TIMI 50-Studie untersuchte this compound zur langfristigen Sekundärprävention bei stabilen Patienten mit etablierter Atherosklerose.

Experimentelles Protokoll: TRA 2°P-TIMI 50

-

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Multizenterstudie.

-

Teilnehmer: 26.449 stabile Patienten mit einer Vorgeschichte von MI, ischämischem Schlaganfall oder symptomatischer pAVK. Aufgrund eines erhöhten Risikos für intrakranielle Blutungen wurden Patienten mit Schlaganfall in der Vorgeschichte während der Studie von der Behandlung ausgeschlossen.

-

Behandlungsschema: Die Patienten erhielten randomisiert entweder this compound (2,5 mg einmal täglich) oder ein Placebo, zusätzlich zur Standardtherapie. Es wurde keine Aufsättigungsdosis verwendet.

-

Hintergrundtherapie: Die Standardtherapie umfasste Aspirin und/oder ein Thienopyridin (z. B. Clopidogrel).

-

Primärer Endpunkt: Ein zusammengesetzter Endpunkt aus kardiovaskulärem Tod, MI oder Schlaganfall.

-

Nachbeobachtungszeit: Die mediane Nachbeobachtungszeit betrug 30 Monate (2,5 Jahre).

Ergebnisse der TRA 2°P-TIMI 50-Studie

Im Gegensatz zur TRACER-Studie erreichte die TRA 2°P-TIMI 50-Studie ihren primären Wirksamkeitsendpunkt und zeigte eine signifikante Reduktion ischämischer Ereignisse. Dieses Ergebnis war konsistent bei Patienten mit vorherigem MI, unabhängig davon, ob sie gleichzeitig ein Thienopyridin erhielten oder nicht. Ähnlich wie bei TRACER erhöhte this compound das Risiko für mäßige oder schwere Blutungen.

Ergebnisse bei Patienten mit MI oder pAVK in der Vorgeschichte (ohne Schlaganfall/TIA)

| Endpunkt (3-Jahres-Raten) | This compound (n=10,082) | Placebo (n=10,088) | Hazard Ratio (95% CI) | p-Wert | Referenz |

| Primärer Wirksamkeitsendpunkt (KV-Tod, MI, Schlaganfall) | 7.9% | 9.5% | 0.80 (0.73-0.89) | <0.001 | |

| KV-Tod, MI, Schlaganfall, dringende Revask. | 10.1% | 11.8% | 0.83 (0.76-0.90) | <0.001 | |

| Myokardinfarkt (MI) | 5.4% | 6.4% | - | <0.001 | |

| Ischämischer Schlaganfall | - | - | 0.57 | <0.001 | |

| GUSTO mäßige/schwere Blutung | 3.7% | 2.4% | 1.55 (1.30-1.86) | <0.001 | |

| Intrakranielle Blutung (ICH) | 0.6% | 0.4% | - | 0.10 |

Analysen von Untergruppen und weitere Erkenntnisse

-

Patienten mit Diabetes: Bei Patienten mit Diabetes und vorherigem MI reduzierte this compound den primären Endpunkt (KV-Tod, MI oder Schlaganfall) um 27 % (HR = 0,73; p = 0,002).

-

Patienten mit peripherer arterieller Verschlusskrankheit (pAVK): Bei pAVK-Patienten reduzierte this compound signifikant die periphere Revaskularisation (15,4 % vs. 19,3 % mit Placebo; HR: 0,82; p = 0,003) und die Hospitalisierung aufgrund akuter Extremitätenischämie.

-

Patienten mit Koronarstents: Bei stabilen Patienten mit Koronarstents reduzierte this compound signifikant die Rate der definitiven Stentthrombose (1,1 % vs. 1,4 %; HR: 0,71; p = 0,037), einschließlich sehr später Stentthrombosen.

-

Patienten, die sich einer Koronararterien-Bypass-Operation (CABG) unterziehen: In einer Untergruppenanalyse der TRACER-Studie reduzierte this compound bei Patienten, die sich einer CABG unterzogen, ischämische Ereignisse signifikant, ohne die CABG-bedingten Blutungen signifikant zu erhöhen.

Schlussfolgerung

This compound hemmt als PAR-1-Antagonist wirksam die Thrombin-vermittelte Thrombozytenaktivierung. Die entscheidenden klinischen Studien, TRACER und TRA 2°P-TIMI 50, haben die Rolle von this compound bei der Sekundärprävention von atherothrombotischen Ereignissen definiert. Während die TRACER-Studie bei Hochrisikopatienten mit ACS ihren primären Endpunkt nicht erreichte, zeigte die TRA 2°P-TIMI 50-Studie einen klaren klinischen Nutzen bei stabilen Patienten mit vorherigem MI oder pAVK. Der Nutzen einer reduzierten Rate an ischämischen Ereignissen muss sorgfältig gegen das erhöhte Risiko von Blutungskomplikationen abgewogen werden. Die Daten deuten darauf hin, dass eine sorgfältige Patientenauswahl entscheidend ist, um den Nettonutzen von this compound als Ergänzung zur Standard-Thrombozytenaggregationshemmer-Therapie zu maximieren.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 5. Clinical potential of this compound in cardiovascular risk reduction in patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Pharmakologische Eigenschaften von Vorapaxar: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die pharmakologischen Eigenschaften von Vorapaxar (Zontivity®), einem potenten, oral wirksamen Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf dem Wirkmechanismus, den pharmakokinetischen und pharmakodynamischen Profilen, den wichtigsten experimentellen Protokollen und den Ergebnissen der zulassungsrelevanten klinischen Studien.

Einleitung

This compound ist der erste Vertreter einer neuen Klasse von Thrombozytenaggregationshemmern, den Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1).[1] Es ist für die Reduktion von thrombotischen kardiovaskulären Ereignissen bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK) indiziert.[1][2] Seine einzigartige Wirkungsweise, die auf den Thrombin-Signalweg auf Thrombozyten abzielt, unterscheidet es von anderen Thrombozytenaggregationshemmern wie Acetylsalicylsäure oder P2Y12-Inhibitoren.[3]

Wirkmechanismus

This compound wirkt als selektiver und kompetitiver Antagonist am Protease-aktivierten Rezeptor 1 (PAR-1), dem primären Rezeptor für Thrombin auf menschlichen Thrombozyten.[4] Thrombin ist der stärkste Aktivator der Thrombozytenaggregation und spielt eine zentrale Rolle bei der Entstehung von arteriellen Thrombosen.

Normalerweise spaltet Thrombin die extrazelluläre N-terminale Domäne des PAR-1, wodurch eine neue N-terminale Sequenz ("tethered ligand") freigelegt wird, die an den Rezeptor selbst bindet und eine Signalkaskade auslöst. This compound bindet reversibel an PAR-1 und verhindert so diese Konformationsänderung und die nachfolgende rezeptorvermittelte Signaltransduktion, was zu einer Hemmung der Thrombin-induzierten Thrombozytenaggregation führt. Wichtig ist, dass this compound die enzymatische Aktivität von Thrombin bei der Spaltung von Fibrinogen zu Fibrin nicht beeinträchtigt.

PAR-1-Signalweg

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an verschiedene G-Proteine, vor allem Gq/11 und G12/13, was zu einer robusten Thrombozytenaktivierung führt.

-

Gq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), was die Bildung von Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) zur Folge hat. Dies führt zu einer Erhöhung der intrazellulären Kalziumkonzentration und zur Aktivierung der Proteinkinase C (PKC), was wiederum die Granulafreisetzung und die Konformationsänderung des Glykoprotein-IIb/IIIa-Rezeptors fördert.

-

G12/13-Weg: Aktiviert die Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies ist entscheidend für die Veränderung der Thrombozytenform (shape change).

This compound blockiert diese nachgeschalteten Signalwege, indem es die initiale Aktivierung des PAR-1-Rezeptors durch Thrombin verhindert.

Pharmakodynamische Eigenschaften

Die pharmakodynamische Wirkung von this compound ist durch eine potente und spezifische Hemmung der Thrombin-vermittelten Thrombozytenaggregation gekennzeichnet.

Rezeptorbindungsaffinität und In-vitro-Wirksamkeit

This compound zeigt eine hohe Affinität zum PAR-1-Rezeptor mit langsamer Dissoziationskinetik. Die Bindungsaffinität (Ki) und die halbmaximale Hemmkonzentration (IC50) wurden in verschiedenen In-vitro-Systemen bestimmt.

| Parameter | Wert (nM) | Testsystem | Quelle |

| Ki | 8.1 | Menschliche Thrombozytenmembranen | |

| Ki | 1.1 | Thrombin-induzierter Kalziumeinstrom (HCASMC) | |

| IC50 | 47 | Thrombin-induzierte Thrombozytenaggregation | |

| IC50 | 25 | TRAP-induzierte Thrombozytenaggregation | |

| IC50 | 64 | haTRAP-induzierte Kalziummobilisierung (HEK293-Zellen) |

Tabelle 1: In-vitro-Bindungsaffinität und funktionelle Wirksamkeit von this compound. TRAP: Thrombin Receptor-Activating Peptide; HCASMC: Human Coronary Artery Smooth Muscle Cells; HEK293: Human Embryonic Kidney 293 cells.

Pharmakokinetische Eigenschaften

Die Pharmakokinetik von this compound ist durch eine hohe orale Bioverfügbarkeit und eine außergewöhnlich lange terminale Halbwertszeit gekennzeichnet.

| Parameter | Wert | Anmerkungen | Quelle |

| Tmax (Zeit bis Cmax) | ~1-2 Stunden | Schnelle Resorption nach oraler Gabe. | |

| Absolute Bioverfügbarkeit | ~100% | Hohe orale Bioverfügbarkeit. | |

| Plasmaproteinbindung | >99% | Hauptsächlich an Albumin. | |

| Metabolismus | CYP3A4, CYP2J2 | Umwandlung in den aktiven Metaboliten M20 und den inaktiven Metaboliten M19. | |

| Terminaleliminations-HWZ | 3-4 Tage (effektiv), 8 Tage (terminal) | Ermöglicht eine einmal tägliche Dosierung. | |

| Ausscheidung | ~58% Fäzes, ~25% Urin | Hauptsächlich als Metaboliten. |

Tabelle 2: Pharmakokinetische Parameter von this compound.

Experimentelle Protokolle

Radioliganden-Bindungsassay (zur Bestimmung von Ki)

Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der Bindungsaffinität eines nicht-markierten Liganden (z.B. This compound) an den PAR-1-Rezeptor.

-

Membranpräparation: Membranen, die den PAR-1-Rezeptor exprimieren (z.B. aus menschlichen Thrombozyten oder rekombinanten Zelllinien), werden durch Homogenisierung und Zentrifugation isoliert. Die Proteinkonzentration wird bestimmt.

-

Inkubation: Die Membranpräparation wird mit einer festen Konzentration eines radioaktiv markierten PAR-1-Liganden (z.B. [3H]haTRAP) und ansteigenden Konzentrationen des nicht-markierten Testliganden (this compound) in einem geeigneten Puffer inkubiert.

-

Separation: Nach Erreichen des Bindungsgleichgewichts wird die Mischung schnell über Glasfaserfilter filtriert, um gebundenen von freiem Radioliganden zu trennen. Die Filter werden mehrmals mit eiskaltem Puffer gewaschen.

-

Detektion: Die auf den Filtern zurückgehaltene Radioaktivität wird mittels Flüssigszintillationszählung gemessen.

-

Datenanalyse: Die spezifische Bindung wird berechnet, indem die unspezifische Bindung (gemessen in Gegenwart einer sättigenden Konzentration eines nicht-markierten Liganden) von der Gesamtbindung abgezogen wird. Die IC50-Werte werden durch nicht-lineare Regression der Konzentrations-Bindungs-Kurven ermittelt. Die Ki-Werte werden dann mit der Cheng-Prusoff-Gleichung berechnet.

Lichttransmissionsturbidimetrie (LTA) (zur Bestimmung der IC50 der Thrombozytenaggregation)

LTA ist der Goldstandard zur Messung der Thrombozytenaggregation in vitro.

-

Probenvorbereitung: Aus einer mit Citrat antikoagulierten Vollblutprobe wird durch Zentrifugation bei niedriger Geschwindigkeit plättchenreiches Plasma (PRP) gewonnen. Plättchenarmes Plasma (PPP) wird durch Zentrifugation bei hoher Geschwindigkeit hergestellt und dient als Referenz (100% Transmission).

-

Testdurchführung: Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.

-

Messung: Nach Zugabe eines Agonisten (z.B. Thrombin oder TRAP) wird die Zunahme der Lichttransmission durch die Probe gemessen, die durch die Bildung von Thrombozytenaggregaten verursacht wird.

-

Inhibitions-Assay: Um die IC50 von this compound zu bestimmen, wird das PRP vor der Zugabe des Agonisten mit verschiedenen Konzentrationen von this compound vorinkubiert.

-

Datenanalyse: Die maximale Aggregation wird als prozentuale Änderung der Lichttransmission im Vergleich zu PPP ausgedrückt. Die IC50 ist die Konzentration von this compound, die eine 50%ige Hemmung der durch den Agonisten induzierten maximalen Aggregation bewirkt.

Klinische Wirksamkeit und Sicherheit

Die klinische Entwicklung von this compound umfasste zwei große Phase-III-Studien: TRA 2°P–TIMI 50 und TRACER.

TRA 2°P–TIMI 50 Studie

Diese Studie untersuchte die Wirksamkeit und Sicherheit von this compound bei Patienten mit stabiler Atherosklerose (anamnestischer MI, ischämischer Schlaganfall oder pAVK).

-

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte, multinationale Studie mit 26.449 Patienten.

-

Behandlung: this compound (2,5 mg einmal täglich) oder Placebo zusätzlich zur Standardtherapie.

-

Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall oder dringender koronarer Revaskularisation.

-

Ergebnisse: In der für die Zulassung relevanten Population (Patienten mit anamnestischem MI oder pAVK) reduzierte this compound den primären Endpunkt signifikant.

-

Sicherheit: this compound erhöhte das Risiko für moderate oder schwere Blutungen (nach GUSTO-Klassifikation) und für intrakranielle Blutungen.

TRACER-Studie

Die TRACER-Studie untersuchte this compound bei Patienten mit akutem Koronarsyndrom ohne ST-Hebung (NSTE-ACS).

-

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie mit 12.944 Patienten.

-

Behandlung: this compound (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo zusätzlich zur Standardtherapie.

-

Primärer Endpunkt: Kombination aus kardiovaskulärem Tod, Myokardinfarkt, Schlaganfall, rezidivierender Ischämie mit Rehospitalisierung oder dringender koronarer Revaskularisation.

-

Ergebnisse: Der primäre Endpunkt wurde nicht signifikant reduziert.

-

Sicherheit: Ein signifikant erhöhtes Risiko für schwere Blutungen, einschließlich intrakranieller Blutungen, führte zum vorzeitigen Abbruch der Studie.

| Studie | Patientenpopulation | Primärer Endpunkt | Ergebnis Wirksamkeit | Ergebnis Sicherheit (Blutungen) | Quelle |

| TRA 2°P–TIMI 50 | Stabile Atherosklerose (n=26.449) | KV-Tod, MI, Schlaganfall, dringende Revask. | Signifikant reduziert (in MI/pAVK-Subgruppe) | Signifikant erhöht | |

| TRACER | NSTE-ACS (n=12.944) | KV-Tod, MI, Schlaganfall, rezid. Ischämie, dringende Revask. | Nicht signifikant reduziert | Signifikant erhöht |

Tabelle 3: Zusammenfassung der Ergebnisse der zulassungsrelevanten Phase-III-Studien mit this compound.

Zusammenfassung und Schlussfolgerung

This compound ist ein neuartiger Thrombozytenaggregationshemmer, der selektiv den PAR-1-Rezeptor blockiert und so die Thrombin-vermittelte Thrombozytenaktivierung hemmt. Seine pharmakokinetischen Eigenschaften, insbesondere die lange Halbwertszeit, ermöglichen eine bequeme einmal tägliche Einnahme. Klinische Studien haben gezeigt, dass this compound zusätzlich zur Standardtherapie das Risiko atherothrombotischer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt oder pAVK wirksam senkt. Dieser Nutzen geht jedoch mit einem erhöhten Blutungsrisiko einher, was eine sorgfältige Patientenauswahl erfordert. This compound ist kontraindiziert bei Patienten mit anamnestischem Schlaganfall, TIA oder intrakranieller Blutung. Die detaillierte Kenntnis seiner pharmakologischen Eigenschaften ist für Forscher und Kliniker entscheidend, um sein therapeutisches Potenzial zu maximieren und die Risiken zu minimieren.

References

- 1. PAR-1 antagonists: current state of evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coronary stent thrombosis with this compound versus placebo: results from the TRA 2° P-TIMI 50 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in patients with peripheral artery disease: results from TRA2{degrees}P-TIMI 50 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technischer Leitfaden zu Vorapaxar und dem Thrombin-Rezeptor-Antagonismus

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorapaxar (Handelsname Zontivity®) ist ein oral wirksamer, selektiver und kompetitiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1), der eine Schlüsselrolle in der durch Thrombin vermittelten Thrombozytenaggregation spielt.[1][2][3] Als erster Vertreter seiner Klasse hemmt this compound die Thrombozytenaggregation, ohne die enzymatische Aktivität von Thrombin auf Fibrinogen zu beeinflussen.[4][5] Dieser Leitfaden bietet eine detaillierte technische Übersicht über den Wirkmechanismus, die pharmakologischen Eigenschaften, wichtige experimentelle Protokolle und die klinische Evidenz von this compound.

Wirkmechanismus: PAR-1-Antagonismus

Thrombin, eine Serinprotease, ist der potenteste Aktivator von Thrombozyten. Es aktiviert Thrombozyten hauptsächlich durch die Spaltung des extrazellulären N-Terminus des G-Protein-gekoppelten Rezeptors PAR-1. Diese Spaltung legt eine neue N-terminale Sequenz (einen "tethered ligand") frei, die an den Rezeptor selbst bindet und eine Konformationsänderung auslöst. Dies führt zur Aktivierung von G-Proteinen und nachgeschalteten Signalkaskaden, die in einer erhöhten intrazellulären Kalziumkonzentration, einer Formänderung der Thrombozyten und schließlich deren Aggregation münden.

This compound bindet reversibel, aber mit einer sehr langsamen Dissoziationsrate an den PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Diese effektive Hemmung der Thrombin-induzierten Thrombozytenaggregation ist der primäre Mechanismus, durch den this compound seine antithrombotische Wirkung entfaltet. Wichtig ist, dass this compound die durch andere Agonisten wie Adenosindiphosphat (ADP) oder Kollagen induzierte Thrombozytenaggregation nicht hemmt.

Signalweg des PAR-1-Rezeptors

Die Aktivierung des PAR-1-Rezeptors durch Thrombin initiiert eine komplexe intrazelluläre Signalkaskade. Nach der Spaltung des N-Terminus koppelt der aktivierte Rezeptor an verschiedene heterotrimere G-Proteine, vor allem Gq und G12/13.

-

Gq-Aktivierung: Führt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 bewirkt die Freisetzung von Kalzium aus dem endoplasmatischen Retikulum, während DAG die Proteinkinase C (PKC) aktiviert.

-

G12/13-Aktivierung: Löst die Aktivierung der Rho-GTPase und der Rho-Kinase (ROCK) aus, was zur Phosphorylierung der Myosin-Leichtkette führt und für die Formänderung der Thrombozyten entscheidend ist.

Diese Signalwege konvergieren und führen zur Aktivierung des Glykoprotein-IIb/IIIa-Rezeptors, der die Bindung von Fibrinogen vermittelt und so die Thrombozyten miteinander vernetzt.

Quantitative Pharmakologische Daten

Die pharmakologische Aktivität von this compound wurde in einer Reihe von In-vitro- und In-vivo-Studien charakterisiert.

Tabelle 1: In-vitro-Aktivität von this compound

| Parameter | Wert | Spezies/Zelltyp | Agonist | Referenz |

| Ki (PAR-1-Rezeptorbindung) | 8.1 nM | Menschliche Thrombozyten | [³H]-haTRAP | |

| IC₅₀ (Thrombozytenaggregation) | 47 nM | Menschliches plättchenreiches Plasma | Thrombin | |

| IC₅₀ (Thrombozytenaggregation) | 25 nM | Menschliches plättchenreiches Plasma | TRAP | |

| Ki (Kalzium-Mobilisierung) | 1.1 nM | Menschliche Koronararterien-Muskelzellen | Thrombin |

Tabelle 2: Pharmakokinetische Parameter von this compound beim Menschen

| Parameter | Wert | Anmerkungen | Referenz |

| Tmax (Zeit bis zur max. Plasmakonzentration) | 1 - 2 Stunden | Nüchterne Einnahme einer Einzeldosis von 2,08 mg | |

| Absolute Bioverfügbarkeit | ~100% | ||

| Plasmaproteinbindung | >99% | This compound und aktiver Metabolit M20 | |

| Apparente terminale Halbwertszeit | 173 - 269 Stunden (~8 Tage) | ||

| Metabolismus | Primär über CYP3A4 und CYP2J2 | ||

| Ausscheidung | Hauptsächlich über Fäzes (~58%) und Urin (~25%) |

Experimentelle Protokolle

Protokoll 1: PAR-1-Rezeptor-Bindungsassay (Radioligand-Kompetition)

Dieses Protokoll beschreibt die Bestimmung der Bindungsaffinität (Ki) von this compound an den PAR-1-Rezeptor mittels eines Radioligand-Bindungsassays.

-

Ziel: Quantifizierung der Affinität von this compound für den humanen PAR-1-Rezeptor.

-

Materialien:

-

Membranpräparationen aus humanen Thrombozyten (Quelle für PAR-1).

-

Radioligand: [³H]-haTRAP (ein hochaffines Analogon des Thrombin-Rezeptor-aktivierenden Peptids).

-

Testsubstanz: this compound in verschiedenen Konzentrationen.

-

Bindungspuffer: z.B. 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

Waschpuffer: Bindungspuffer ohne BSA.

-

Glasfaserfilter (z.B. GF/C, vorgetränkt in 0.3% Polyethylenimin).

-

Szintillationsflüssigkeit und Szintillationszähler.

-

-

Durchführung:

-

Inkubation von Thrombozytenmembranen mit einer festen Konzentration des Radioliganden [³H]-haTRAP und variierenden Konzentrationen von unmarkiertem this compound in Bindungspuffer.

-

Inkubation für 60 Minuten bei 30°C, um das Bindungsgleichgewicht zu erreichen.

-

Schnelle Filtration der Inkubationsansätze durch Glasfaserfilter, um gebundenen von freiem Radioliganden zu trennen.

-

Mehrmaliges Waschen der Filter mit eiskaltem Waschpuffer.

-

Messung der Radioaktivität auf den Filtern mittels Flüssigszintillationszählung.

-

-

Datenauswertung:

-

Die spezifische Bindung wird durch Subtraktion der unspezifischen Bindung (gemessen in Gegenwart einer sättigenden Konzentration eines unmarkierten Liganden) von der Gesamtbindung berechnet.

-

Die IC₅₀-Werte (Konzentration der Testsubstanz, die 50% der spezifischen Radioligandenbindung hemmt) werden durch nichtlineare Regressionsanalyse der Kompetition-Bindungsdaten ermittelt.

-

Der Ki-Wert wird aus dem IC₅₀-Wert unter Verwendung der Cheng-Prusoff-Gleichung berechnet.

-

Protokoll 2: In-vitro-Thrombozytenaggregationsassay (Lichttransmissionaggregometrie)

Dieses Protokoll beschreibt die Messung der hemmenden Wirkung von this compound auf die Thrombozytenaggregation mittels Lichttransmissionaggregometrie (LTA).

-

Ziel: Bestimmung der konzentrationsabhängigen Hemmung der Thrombozytenaggregation durch this compound.

-

Materialien:

-

Plättchenreiches Plasma (PRP), gewonnen durch Zentrifugation von mit Citrat versetztem Vollblut.

-

Plättchenarmes Plasma (PPP) als Referenz (100% Transmission).

-

Agonisten: Thrombin oder Thrombin-Rezeptor-aktivierendes Peptid (TRAP).

-

Testsubstanz: this compound in verschiedenen Konzentrationen.

-

Lichttransmissionaggregometer.

-

-

Durchführung:

-

Kalibrierung des Aggregometers mit PRP (0% Lichttransmission) und PPP (100% Lichttransmission).

-

Vorinkubation einer definierten Menge PRP mit verschiedenen Konzentrationen von this compound oder Vehikelkontrolle für eine spezifische Zeit (z.B. 5-10 Minuten) bei 37°C unter ständigem Rühren.

-

Zugabe des Agonisten (Thrombin oder TRAP) zur Küvette, um die Aggregation zu induzieren.

-

Aufzeichnung der Änderung der Lichttransmission durch die PRP-Suspension über die Zeit. Die Aggregation der Thrombozyten führt zu einer Zunahme der Lichttransmission.

-

-

Datenauswertung:

-

Berechnung des prozentualen Ausmaßes der Aggregation im Vergleich zur Kontrolle.

-

Ermittlung des IC₅₀-Wertes für this compound durch Auftragung der prozentualen Hemmung gegen die Log-Konzentration von this compound.

-

Klinische Studien: Wirksamkeit und Sicherheit

Die klinische Wirksamkeit und Sicherheit von this compound wurden hauptsächlich in zwei großen Phase-III-Studien untersucht: TRACER und TRA-2°P-TIMI 50.

TRACER-Studie (Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome)

Die TRACER-Studie untersuchte this compound bei 12.944 Patienten mit Nicht-ST-Hebungs-Akutem Koronarsyndrom (NSTE-ACS). Die Patienten erhielten zusätzlich zur Standardtherapie (meist Aspirin und Clopidogrel) entweder this compound (40 mg Ladedosis, gefolgt von 2,5 mg täglich) oder Placebo.

Tabelle 3: Ergebnisse der TRACER-Studie (2-Jahres-Kaplan-Meier-Raten)

| Endpunkt | This compound (n=6.473) | Placebo (n=6.471) | Hazard Ratio (95% CI) | p-Wert | Referenz |

| Primärer Wirksamkeitsendpunkt¹ | 18.5% | 19.9% | 0.92 (0.85 - 1.01) | 0.07 | |

| Sekundärer Wirksamkeitsendpunkt² | 14.7% | 16.4% | 0.89 (0.81 - 0.98) | 0.02 | |

| GUSTO moderate/schwere Blutung | 7.2% | 5.2% | 1.35 (1.16 - 1.58) | <0.001 | |

| Intrakranielle Blutung (ICH) | 1.1% | 0.2% | 3.39 (1.78 - 6.45) | <0.001 |

¹Kardiovaskulärer Tod, Myokardinfarkt, Schlaganfall, rekurrente Ischämie mit Rehospitalisierung oder dringende Koronarrevaskularisation. ²Kardiovaskulärer Tod, Myokardinfarkt oder Schlaganfall.

Die Studie erreichte ihren primären Endpunkt nicht, zeigte aber eine Reduktion des wichtigen sekundären Endpunkts. Dies ging jedoch mit einem signifikant erhöhten Risiko für schwere Blutungen, insbesondere intrakranielle Blutungen, einher.

TRA-2°P-TIMI 50-Studie (Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events)

Die TRA-2°P-TIMI 50-Studie schloss 26.449 stabile Patienten mit einer Vorgeschichte von Myokardinfarkt, ischämischem Schlaganfall oder peripherer arterieller Verschlusskrankheit (pAVK) ein. Die Patienten erhielten this compound 2,5 mg täglich oder Placebo zusätzlich zur Standardtherapie.

Aufgrund eines erhöhten Risikos für intrakranielle Blutungen wurde die Behandlung von Patienten mit vorangegangenem Schlaganfall abgebrochen. Die folgenden Daten beziehen sich auf die für die Zulassung relevante Population von Patienten mit Myokardinfarkt oder pAVK in der Anamnese ohne vorangegangenen Schlaganfall oder TIA (n=20.170).

Tabelle 4: Ergebnisse der TRA-2°P-TIMI 50-Studie in der Zulassungspopulation (3-Jahres-Kaplan-Meier-Raten)

| Endpunkt | This compound | Placebo | Hazard Ratio (95% CI) | p-Wert | Referenz |

| Kardiovaskulärer Tod, MI oder Schlaganfall | 7.9% | 9.5% | 0.80 (0.73 - 0.89) | <0.001 | |

| Kardiovaskulärer Tod, MI, Schlaganfall oder UCR³ | 10.1% | 11.8% | 0.83 (0.76 - 0.90) | <0.001 | |

| GUSTO moderate/schwere Blutung | 3.7% | 2.4% | 1.55 (1.30 - 1.86) | <0.001 | |

| Intrakranielle Blutung (ICH) | 0.6% | 0.4% | - | 0.10 | |

| TIMI schwere Blutung | 2.5% | 1.9% | - | 0.015 |

³UCR: Dringende Koronarrevaskularisation.

In dieser ausgewählten Population reduzierte this compound signifikant das Risiko für atherothrombotische Ereignisse, erhöhte aber weiterhin das Risiko für moderate bis schwere Blutungen.

Definitionen der Blutungsskalen

Tabelle 5: GUSTO- und TIMI-Blutungsklassifikationen

| Klassifikation | Schweregrad | Definition | Referenz |

| GUSTO | Schwer/Lebensbedrohlich | Intrakranielle Blutung oder Blutung, die eine hämodynamische Beeinträchtigung verursacht und eine Behandlung erfordert. | |

| Moderat | Blutung, die eine Bluttransfusion erfordert, aber keine hämodynamische Beeinträchtigung zur Folge hat. | ||

| Mild | Andere Blutungen, die weder eine Transfusion erfordern noch eine hämodynamische Beeinträchtigung verursachen. | ||

| TIMI (Non-CABG) | Schwer (Major) | Jede intrakranielle Blutung; klinisch manifeste Blutung mit einem Hämoglobinabfall von ≥5 g/dL; tödliche Blutung. | |

| Gering (Minor) | Klinisch manifeste Blutung mit einem Hämoglobinabfall von 3 bis <5 g/dL. | ||

| Minimal | Jede klinisch manifeste Blutung, die nicht die Kriterien für eine schwere oder geringe Blutung erfüllt. |

Zusammenfassung und Schlussfolgerung

This compound stellt durch seinen einzigartigen Wirkmechanismus als PAR-1-Antagonist eine wichtige Ergänzung der antithrombotischen Therapiemöglichkeiten dar. Es hemmt selektiv und potent die durch Thrombin vermittelte Thrombozytenaggregation. Die klinischen Studien TRACER und TRA-2°P-TIMI 50 haben die Wirksamkeit von this compound bei der Reduzierung atherothrombotischer Ereignisse in Hochrisikopopulationen nachgewiesen. Dieser Nutzen muss jedoch sorgfältig gegen das inhärente und signifikant erhöhte Risiko von Blutungen, einschließlich intrakranieller Blutungen, abgewogen werden. Die Auswahl geeigneter Patienten, insbesondere solcher ohne Schlaganfall in der Anamnese, ist für eine positive Nutzen-Risiko-Bilanz von entscheidender Bedeutung. Dieser Leitfaden liefert die grundlegenden technischen Daten und experimentellen Kontexte, die für das Verständnis und die weitere Forschung an this compound und dem Thrombin-Rezeptor-Antagonismus wesentlich sind.

References

- 1. Bleeding as a Prognostic Marker in Acute Coronary Syndromes | ICR Journal [icrjournal.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Reduction in Overall Occurrences of Ischemic Events With this compound: Results From TRACER - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. johnsonfrancis.org [johnsonfrancis.org]

Grundlagenforschung zu Vorapaxar: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Grundlagenforschung zu Vorapaxar, einem potenten und selektiven Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1). Der Schwerpunkt liegt auf dem Wirkmechanismus, den wichtigsten Signalwegen und den experimentellen Protokollen, die zur Aufklärung seiner pharmakologischen Eigenschaften verwendet wurden.

Wirkmechanismus

This compound ist ein reversibler, kompetitiver Antagonist des PAR-1-Rezeptors, der auch als Thrombinrezeptor bekannt ist. PAR-1 gehört zur Familie der G-Protein-gekoppelten Rezeptoren (GPCRs) und wird durch die Serinprotease Thrombin aktiviert. Thrombin spaltet die extrazelluläre N-terminale Domäne des PAR-1-Rezeptors und legt eine neue N-terminale Sequenz frei, die als "tethered ligand" fungiert. Dieser gebundene Ligand aktiviert den Rezeptor intramolekular, was zu einer Konformationsänderung und der anschließenden Aktivierung von intrazellulären G-Proteinen führt.

This compound bindet an die gleiche Stelle wie der "tethered ligand" und verhindert so die durch Thrombin oder den Thrombinrezeptor-Agonisten-Peptid (TRAP) induzierte Aktivierung des PAR-1-Rezeptors und die nachgeschaltete Signalgebung, die zur Thrombozytenaggregation führt. Eine wichtige Eigenschaft von this compound ist seine hohe Selektivität für PAR-1. Präklinische Studien haben gezeigt, dass es die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder ein Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht hemmt.

Quantitative pharmakologische Daten

Die pharmakologischen Eigenschaften von this compound wurden in verschiedenen In-vitro-Studien quantifiziert. Die folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

| Parameter | Wert | Methode | Anmerkungen |

| Bindungsaffinität (Ki) | 8.1 nM | Radioliganden-Bindungsassay | Kompetitiver Antagonist am PAR-1-Rezeptor. |

| IC50 (Thrombin-induzierte Thrombozytenaggregation) | 47 nM | Plättchenaggregometrie | Hemmung der durch Thrombin ausgelösten Thrombozytenaggregation. |

| IC50 (TRAP-induzierte Thrombozytenaggregation) | 25 nM | Plättchenaggregometrie | Hemmung der durch TRAP ausgelösten Thrombozytenaggregation. |

| Effektive Halbwertszeit | 3-4 Tage | Pharmakokinetische Studien | |

| Apparente terminale Halbwertszeit | 8 Tage | Pharmakokinetische Studien |

PAR-1-Signalweg und die Rolle von this compound

Die Aktivierung des PAR-1-Rezeptors durch Thrombin löst eine Kaskade von intrazellulären Signalereignissen aus, die letztendlich zur Thrombozytenaggregation führen. This compound unterbricht diese Kaskade am Anfangspunkt.

Detaillierte experimentelle Protokolle

Die Charakterisierung von this compound stützte sich auf eine Reihe von Schlüssel-In-vitro-Assays.

PAR-1-Rezeptor-Bindungsassay

Dieser Assay wurde verwendet, um die Affinität von this compound zum PAR-1-Rezeptor zu bestimmen.

Prinzip: Ein Radioliganden-Bindungsassay misst die Fähigkeit einer unmarkierten Verbindung (this compound), einen radioaktiv markierten Liganden mit bekannter Affinität von seinem Rezeptor zu verdrängen.

Detailliertes Protokoll:

-

Präparation der Membranen: Humane Thrombozytenmembranen, die den PAR-1-Rezeptor exprimieren, werden durch Zentrifugation und Lyse von aus menschlichem Blut isolierten Thrombozyten hergestellt.

-

Bindungsreaktion: In einem typischen Assay werden die Thrombozytenmembranen mit einer festen Konzentration des radioaktiv markierten PAR-1-Agonisten, wie z.B. [³H]-haTRAP (ein hochaffines Thrombinrezeptor-aktivierendes Peptid-Analogon), und einer Reihe von Konzentrationen von this compound inkubiert.

-

Inkubation: Die Reaktion wird in einem geeigneten Puffer (z. B. 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 0,1 % BSA, pH 7,4) bei Raumtemperatur für eine definierte Zeit (z. B. 60 Minuten) inkubiert, um das Bindungsgleichgewicht zu erreichen.

-

Trennung von gebundenem und freiem Radioliganden: Die Reaktion wird durch schnelle Filtration über Glasfaserfilter gestoppt. Die Filter halten die Membranen mit dem gebundenen Radioliganden zurück, während der ungebundene Radioligand durchgewaschen wird.

-

Messung der Radioaktivität: Die Radioaktivität, die auf den Filtern zurückgehalten wird, wird mittels Flüssigszintillationszählung gemessen.

-

Datenanalyse: Die Daten werden verwendet, um eine Verdrängungskurve zu erstellen, aus der der IC50-Wert (die Konzentration von this compound, die 50 % des spezifisch gebundenen Radioliganden verdrängt) bestimmt wird. Der Ki-Wert (Dissoziationskonstante des Inhibitors) kann dann mit der Cheng-Prusoff-Gleichung berechnet werden.

Thrombozytenaggregationsassay

Dieser funktionelle Assay misst die Fähigkeit von this compound, die durch PAR-1-Agonisten induzierte Thrombozytenaggregation zu hemmen.

Prinzip: Die Lichttransmissionsaggregometrie (LTA) misst die Zunahme der Lichttransmission durch eine Suspension von plättchenreichem Plasma (PRP), wenn die Thrombozyten aggregieren.

Detailliertes Protokoll:

-

Probenvorbereitung: Aus frischem menschlichem Vollblut wird durch Zentrifugation plättchenreiches Plasma (PRP) und plättchenarmes Plasma (PPP) gewonnen.

-

Kalibrierung: Das Aggregometer wird mit PRP (0 % Transmission) und PPP (100 % Transmission) kalibriert.

-

Inkubation mit dem Inhibitor: PRP wird mit verschiedenen Konzentrationen von this compound oder einer Vehikelkontrolle für eine bestimmte Zeit (z. B. 5-10 Minuten) bei 37 °C unter Rühren inkubiert.

-

Induktion der Aggregation: Ein PAR-1-Agonist wie Thrombin oder TRAP (Thrombinrezeptor-aktivierendes Peptid) wird zugegeben, um die Thrombozytenaggregation auszulösen.

-

Messung: Die Veränderung der Lichttransmission wird über die Zeit aufgezeichnet, um eine Aggregationskurve zu erstellen.

-

Datenanalyse: Die maximale Aggregation wird für jede Konzentration von this compound bestimmt und zur Erstellung einer Dosis-Wirkungs-Kurve verwendet, aus der der IC50-Wert berechnet wird.

β-Arrestin-Rekrutierungsassay

Dieser zellbasierte Assay wird verwendet, um die funktionelle Kopplung des PAR-1-Rezeptors an den β-Arrestin-Signalweg nach der Stimulation mit einem Agonisten und die Hemmung durch einen Antagonisten zu untersuchen.

Prinzip: Viele GPCRs rekrutieren nach ihrer Aktivierung β-Arrestine, was zur Desensibilisierung des Rezeptors und zur Initiierung von G-Protein-unabhängigen Signalwegen führt. Dieser Assay misst die Interaktion zwischen dem PAR-1-Rezeptor und β-Arrestin.

Detailliertes Protokoll:

-

Zelllinien: Es werden gentechnisch veränderte Zelllinien verwendet, die den humanen PAR-1-Rezeptor und ein β-Arrestin-Fusionsprotein exprimieren. Oft wird eine Reportergen-Technologie wie die Enzymfragment-Komplementation (EFC) verwendet, bei der der Rezeptor und β-Arrestin jeweils mit einem inaktiven Fragment eines Reporterenzyms (z. B. β-Galactosidase) markiert sind.

-

Assay-Durchführung: Die Zellen werden in Mikrotiterplatten ausgesät. Anschließend werden sie mit verschiedenen Konzentrationen von this compound vorinkubiert, gefolgt von der Stimulation mit einem PAR-1-Agonisten (z. B. Thrombin).

-

Reportergen-Aktivierung: Die Rekrutierung von β-Arrestin an den aktivierten Rezeptor bringt die beiden Enzymfragmente in räumliche Nähe, was zur Rekonstitution eines aktiven Enzyms führt.

-

Detektion: Nach Zugabe eines Substrats erzeugt das rekonstituierte Enzym ein detektierbares Signal (z. B. Lumineszenz oder Fluoreszenz), das proportional zur β-Arrestin-Rekrutierung ist.

-

Datenanalyse: Die Hemmung der agonist-induzierten β-Arrestin-Rekrutierung durch this compound wird quantifiziert, um eine Dosis-Wirkungs-Beziehung und einen IC50-Wert zu bestimmen.

Schlussfolgerung

Die Grundlagenforschung zu this compound hat seinen Wirkmechanismus als hochselektiver, kompetitiver Antagonist des PAR-1-Rezeptors eindeutig etabliert. Durch die detaillierte Charakterisierung mittels Bindungs- und funktioneller Assays konnte seine Potenz und Selektivität quantifiziert werden. Das Verständnis der zugrunde liegenden Signalwege und die Anwendung robuster experimenteller Protokolle waren entscheidend für die Entwicklung dieses neuartigen Thrombozytenaggregationshemmers. Die hier vorgestellten Daten und Methoden bilden die wissenschaftliche Grundlage für die klinische Anwendung von this compound zur Reduktion thrombotischer kardiovaskulärer Ereignisse bei Patienten mit Myokardinfarkt in der Anamnese oder peripherer arterieller Verschlusskrankheit.

Vorapaxar in der Atherosklerose-Forschung: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung

Einleitung

Vorapaxar (Handelsname Zontivity®) ist ein oral wirksamer, reversibler Antagonist des Protease-aktivierten Rezeptors-1 (PAR-1) und stellt eine neuartige Klasse von Thrombozytenaggregationshemmern dar.[1][2] Seine Hauptindikation ist die Reduktion thrombotischer kardiovaskulärer Ereignisse bei Patienten mit anamnestischem Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK).[2][3] Im Gegensatz zu traditionellen Thrombozytenaggregationshemmern, die auf ADP- oder Thromboxan-Signalwege abzielen, hemmt this compound spezifisch die durch Thrombin, den stärksten Aktivator der Thrombozytenaggregation, vermittelte Aktivierung.[4] Diese gezielte Wirkungsweise hat intensive Forschungen angestoßen, die nicht nur die antithrombotischen, sondern auch die potenziell pleiotropen, anti-atherosklerotischen Effekte von this compound untersuchen.

Detaillierter Wirkmechanismus: Die PAR-1-Signalkaskade

Thrombin spielt eine zentrale Rolle in der Hämostase und Thrombose. Es aktiviert Thrombozyten durch die Spaltung und Aktivierung von PARs auf deren Oberfläche. This compound wirkt als kompetitiver Antagonist am PAR-1-Rezeptor und verhindert so dessen Aktivierung durch Thrombin. Dies unterbindet die nachgeschaltete G-Protein-gekoppelte Signalkaskade, die letztlich zur Thrombozytenaggregation führt. Wichtig ist, dass this compound die Thrombozytenaggregation, die durch andere Agonisten wie ADP, Kollagen oder Thromboxanmimetika induziert wird, nicht hemmt. Ebenso hat es keinen Einfluss auf die Spaltung von Fibrinogen zu Fibrin.

Abbildung 1: Hemmung des PAR-1-Signalwegs durch this compound.

Pleiotrope Effekte in der Atherosklerose-Forschung

Neuere Forschungen deuten darauf hin, dass die Wirkung von this compound über die reine Thrombozytenaggregation hinausgeht und direkt in den Pathomechanismus der Atherosklerose eingreift. PAR-1 wird nicht nur auf Thrombozyten, sondern auch auf Endothelzellen, glatten Gefäßmuskelzellen und Immunzellen exprimiert.

Schlüsselbefunde aus präklinischen Studien:

-

Reduktion der vaskulären Inflammation: In Mausmodellen (ApoE-Knockout-Mäuse) führte die Behandlung mit this compound zu einer signifikanten Reduktion der atherosklerotischen Läsionsgröße. Dies war mit einer verringerten Expression von vaskulären Adhäsionsmolekülen (z. B. VCAM-1) und einer reduzierten Infiltration von pro-inflammatorischen Zellen in die Plaques assoziiert.

-

Modulation der Immunantwort: this compound bewirkte eine Verschiebung des Makrophagen-Phänotyps hin zu einem anti-inflammatorischen M2-Zustand und verringerte die Transkription von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β.

-

Hemmung der Schaumzellbildung: Die durch Thrombin induzierte Aufnahme von oxidiertem LDL (oxLDL) in Makrophagen, ein entscheidender Schritt zur Bildung von Schaumzellen, wurde durch this compound gehemmt.

-

Interaktion mit Toll-like-Rezeptoren (TLR): Studien haben eine Kolokalisation und einen funktionellen Zusammenhang zwischen PAR-1 und den angeborenen Immunrezeptoren TLR2 und TLR4 in atherosklerotischen Plaques gezeigt. Die PAR-1-Hemmung durch this compound reduzierte die Expression von TLR2 und TLR4, was auf eine Unterbrechung der Thrombo-Inflammation hindeutet.

Abbildung 2: Pleiotrope, anti-inflammatorische Effekte von this compound.

Zusammenfassung der klinischen Studien

Die klinische Wirksamkeit und Sicherheit von this compound wurden hauptsächlich in zwei großen Phase-III-Studien untersucht: TRA 2°P-TIMI 50 bei Patienten mit stabiler Atherosklerose und TRACER bei Patienten mit akutem Koronarsyndrom.

TRA 2°P-TIMI 50 Studie

Diese Studie untersuchte die Gabe von this compound zusätzlich zur Standardtherapie bei Patienten mit anamnestischem Herzinfarkt, ischämischem Schlaganfall oder pAVK.

| Endpunkt (nach 3 Jahren) | This compound (n=13.225) | Placebo (n=13.224) | Hazard Ratio (95% CI) | p-Wert |

| Primärer Wirksamkeitsendpunkt | ||||

| Kardiovaskulärer Tod, MI oder Schlaganfall | 9,3% | 10,5% | 0.87 (0.80-0.94) | <0.001 |

| Sekundärer Wirksamkeitsendpunkt | ||||

| Kardiovaskulärer Tod, MI, Schlaganfall oder dringende koronare Revaskularisation | 11,2% | 12,4% | 0.88 (0.82-0.95) | 0.001 |

| Sicherheitsendpunkte | ||||

| Moderate oder schwere GUSTO-Blutung | 4,2% | 2,5% | 1.66 (1.43-1.93) | <0.001 |

| Intrakranielle Blutung (ICH) | 1,0% | 0,5% | 1.94 (p<0.001) | <0.001 |

| Daten aus der TRA 2°P-TIMI 50 Studie. |

In einer vordefinierten Subgruppenanalyse von Patienten mit anamnestischem Myokardinfarkt (ohne Schlaganfall/TIA) war der Nutzen von this compound besonders ausgeprägt.

| Endpunkt (Patienten mit MI-Anamnese) | This compound (n=8.898) | Placebo (n=8.881) | Hazard Ratio (95% CI) | p-Wert |

| Kardiovaskulärer Tod, MI oder Schlaganfall | 8,1% | 9,7% | 0.80 (0.72-0.89) | <0.0001 |

| Moderate oder schwere GUSTO-Blutung | 3,4% | 2,1% | 1.61 (1.31-1.97) | <0.0001 |

| Daten aus der TRA 2°P-TIMI 50 Subgruppenanalyse. |

TRACER Studie

Diese Studie untersuchte this compound bei Patienten mit Nicht-ST-Hebungs-Akutem-Koronarsyndrom (NSTE-ACS). Die Studie wurde aufgrund eines erhöhten Blutungsrisikos vorzeitig beendet.

| Endpunkt | This compound (n=6.473) | Placebo (n=6.371) | Hazard Ratio (95% CI) | p-Wert |

| Kardiovaskulärer Tod, MI, Schlaganfall, rekurrente Ischämie mit Hospitalisierung oder dringende koronare Revaskularisation | 18,5% | 19,9% | 0.92 (0.85-1.01) | 0.07 |

| Kardiovaskulärer Tod, MI oder Schlaganfall | 14,7% | 16,4% | 0.89 (0.81-0.98) | 0.02 |

| TIMI-Major-Blutung (nicht-CABG) | 1,6% | 0,9% | 1.69 (1.12-2.55) | 0.01 |

| Intrakranielle Blutung (ICH) | 0,6% | 0,2% | 3.39 (1.09-10.51) | 0.02 |

| Daten aus der TRACER Studie. |

Experimentelle Protokolle: Methodische Übersicht

Die detaillierten, schrittweisen Protokolle für die zitierten Experimente sind in der Regel in den vollständigen Publikationen und deren Zusatzmaterialien zu finden. Die vorliegenden Quellen ermöglichen jedoch eine Zusammenfassung der angewandten Kernmethoden.

Tiermodell: Atherosklerose in ApoE-Knockout-Mäusen

-

Modell: Apolipoprotein E-Knockout (ApoE-/-) Mäuse, ein etabliertes Modell für die Atheroskleroseforschung.

-

Diät: Die Tiere erhielten über einen Zeitraum von typischerweise 16 Wochen eine atherogene "Western Diet" (WD) mit hohem Cholesteringehalt (z.B. 0,21%).

-

Behandlungsgruppen: Eine Gruppe erhielt die WD mit this compound (z.B. 10 mg/kg), die Kontrollgruppe erhielt nur die WD.

-

Analyse der Atherosklerose:

-

Quantifizierung der Läsionen: Nach dem Studienzeitraum wurden Aorten entnommen. Die Plaquegröße im Aortenbogen wurde mittels Oil-Red-O-Färbung (zur Lipiddarstellung) quantifiziert. Im Aortensinus wurden histologische Schnitte (HE-Färbung) zur Bestimmung der Plaquefläche angefertigt.

-

-

Immunhistochemie und Genexpressionsanalyse:

-

Zelluläre Zusammensetzung: Plaque-infiltrierende Zellen wurden durch Färbung spezifischer Marker identifiziert, z.B. CD68 für Makrophagen, CD80 (M1-Marker) und CD206 (M2-Marker).

-

Genexpression: Die Expression von Zytokinen (TNF-α, IL-1β), Adhäsionsmolekülen (VCAM-1) und Rezeptoren (TLR2, TLR4) wurde in Aortengewebe oder isolierten Endothelzellen mittels quantitativer Real-Time-PCR (qRT-PCR) gemessen.

-

Abbildung 3: Allgemeiner experimenteller Workflow in präklinischen Studien.

In-vitro-Analyse der Thrombozytenaggregation

-

Probenvorbereitung: Für die Lichttransmissionsaggregometrie (LTA), einen Goldstandard, wird plättchenreiches Plasma (PRP) aus mit Citrat antikoaguliertem Vollblut durch Zentrifugation gewonnen.

-

Messprinzip (LTA): PRP wird in eine Küvette gegeben und ein Agonist (z.B. Thrombin-Rezeptor-aktivierendes Peptid, TRAP) hinzugefügt. Während die Thrombozyten aggregieren, wird die Suspension klarer, was zu einer erhöhten Lichttransmission führt, die über die Zeit gemessen wird.

-

Anwendung: Zur Untersuchung von this compound wird die Aggregationsantwort auf TRAP in Gegenwart und Abwesenheit von this compound verglichen, um dessen inhibitorische Potenz (z.B. IC50-Wert) zu bestimmen.

Zusammenfassung und zukünftige Richtungen

This compound stellt durch seinen einzigartigen Wirkmechanismus als PAR-1-Antagonist eine wichtige Ergänzung im anti-thrombotischen Armamentarium dar. Klinische Studien haben seine Wirksamkeit bei der Sekundärprävention bei Patienten mit stabiler Atherosklerose, insbesondere nach Myokardinfarkt, belegt, allerdings bei einem erhöhten Blutungsrisiko.

Die präklinische Forschung enthüllt zunehmend die pleiotropen, anti-inflammatorischen und potenziell anti-atherogenen Eigenschaften von this compound, die unabhängig von seiner Wirkung auf Thrombozyten sind. Diese Erkenntnisse eröffnen neue Forschungsfelder, um die Rolle der Thrombo-Inflammation bei Atherosklerose besser zu verstehen und könnten zukünftig zu gezielteren therapeutischen Strategien führen. Die Herausforderung bleibt, jene Patienten zu identifizieren, bei denen der ischämische Nutzen die Blutungsrisiken überwiegt, um den klinischen Einsatz dieses potenten Wirkstoffs zu maximieren.

References

Die Rolle von PAR-1 bei der Thrombozytenaktivierung: Ein technischer Leitfaden

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die zentrale Rolle des Protease-aktivierten Rezeptors 1 (PAR-1) bei der Aktivierung von Thrombozyten. Es beleuchtet die molekularen Mechanismen, Signalwege und die funktionelle Bedeutung von PAR-1 und dient als Ressource für die wissenschaftliche Forschung und die Entwicklung antithrombotischer Therapien.

Einführung in PAR-1

Der Protease-aktivierte Rezeptor 1 (PAR-1), auch als Thrombinrezeptor bekannt, ist ein Mitglied der Familie der G-Protein-gekoppelten Rezeptoren (GPCRs). [1]Er spielt eine entscheidende Rolle bei der Hämostase und Thrombose. Thrombin, das potenteste aktivierende Agens für Thrombozyten, ist der primäre Aktivator von PAR-1. [2][3]Auf menschlichen Thrombozyten koexistiert PAR-1 mit einem weiteren Thrombinrezeptor, PAR-4, wobei PAR-1 bei niedrigen Thrombin-Konzentrationen die primäre Antwort auslöst. [4][5]Die Aktivierung von PARs erfolgt über einen einzigartigen Mechanismus, bei dem eine Protease ein N-terminales extrazelluläres Segment des Rezeptors spaltet, um einen neuen N-Terminus freizulegen, der als "gebundener Ligand" (tethered ligand) fungiert und den Rezeptor intramolekular aktiviert.

Aktivierungsmechanismus von PAR-1

Die Aktivierung von PAR-1 ist ein irreversibler proteolytischer Prozess:

-

Bindung von Thrombin: Thrombin bindet an die extrazelluläre Domäne von PAR-1. Diese Interaktion wird durch eine Hirudin-ähnliche Sequenz in der N-terminalen Domäne von PAR-1 erleichtert, die mit hoher Affinität an die Anionen-bindende Exosite-1 von Thrombin bindet.

-

Proteolytische Spaltung: Thrombin spaltet die Peptidbindung zwischen den Aminosäuren Arginin 41 und Serin 42 des Rezeptors.

-

Freilegung des gebundenen Liganden: Durch die Spaltung wird ein neuer N-Terminus mit der Sequenz SFLLRN (Serin-Phenylalanin-Leucin-Leucin-Arginin-Asparagin) freigelegt.

-

Intramolekulare Aktivierung: Dieser neu entstandene "gebundene Ligand" bindet an eine Bindungstasche im Körper des Rezeptors, was eine Konformationsänderung der transmembranären Domänen auslöst. Diese Konformationsänderung initiiert die intrazelluläre Signaltransduktion.

Synthetische Peptide, die die Sequenz des gebundenen Liganden nachahmen, wie SFLLRN oder TRAP-6 (H2N-Ser-Phe-Leu-Leu-Arg-Asn-COOH), können PAR-1 unabhängig von der proteolytischen Spaltung aktivieren und werden häufig in experimentellen Studien verwendet.

Intrazelluläre Signalwege der PAR-1-Aktivierung

Nach seiner Aktivierung koppelt PAR-1 an mehrere heterotrimere G-Proteine, hauptsächlich Gq, G12/13 und Gi, um eine Kaskade von intrazellulären Ereignissen auszulösen, die zur vollständigen Thrombozytenaktivierung führen.

-

Gq-Signalweg: Die Aktivierung von Gq führt zur Stimulation der Phospholipase Cβ (PLCβ). PLCβ hydrolysiert Phosphatidylinositol-4,5-bisphosphat (PIP2) in die sekundären Botenstoffe Inositol-1,4,5-trisphosphat (IP3) und Diacylglycerin (DAG). IP3 bindet an seine Rezeptoren auf dem dichten tubulären System der Thrombozyten, was zu einer schnellen Mobilisierung von Kalzium (Ca2+) in das Zytosol führt. DAG aktiviert zusammen mit Ca2+ die Proteinkinase C (PKC). Diese Kaskade ist entscheidend für die Granulasekretion (sowohl dichte als auch α-Granula) und die Thrombozytenaggregation.

-

G12/G13-Signalweg: Die Kopplung an G12/G13 aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), die wiederum die kleine GTPase RhoA aktivieren. RhoA stimuliert die Rho-Kinase (ROCK), was zur Phosphorylierung der leichten Kette des Myosins (MLC) führt. Dies induziert eine Reorganisation des Aktin-Zytoskeletts, was den für die Thrombozytenaktivierung charakteristischen Formwandel ("shape change") von einer diskoiden zu einer sphärischen Form mit Pseudopodien zur Folge hat.

-

Gi-Signalweg: Die Aktivierung von Gi-Proteinen hemmt die Adenylylzyklase, was zu einer Abnahme der intrazellulären Konzentration von zyklischem Adenosinmonophosphat (cAMP) führt. Ein Abfall des cAMP-Spiegels reduziert die Aktivität der Proteinkinase A (PKA), wodurch hemmende Phosphorylierungen aufgehoben werden und die Thrombozytenaktivierung gefördert wird.

Diese Signalwege sind eng miteinander verknüpft und führen gemeinsam zu den charakteristischen Merkmalen der Thrombozytenaktivierung: Formwandel, Granulafreisetzung und Aggregation.

Quantitative Aspekte der PAR-1-Aktivierung

Die Reaktion der Thrombozyten auf Thrombin ist konzentrationsabhängig, wobei PAR-1 eine entscheidende Rolle bei niedrigen Konzentrationen spielt. Die simultane Hemmung von PAR-1 und PAR-4 ist erforderlich, um die durch hohe Thrombin-Konzentrationen (z. B. 30 nM) ausgelöste Thrombozytenaggregation und -sekretion vollständig zu blockieren.

Tabelle 1: Einfluss von PAR-1- und PAR-4-Inhibition auf die Thrombin-induzierte Thrombozytenaggregation

| Thrombin-Konzentration | Inhibitor | Effekt auf Aggregation | Referenz |

|---|---|---|---|

| 1 nM | PAR-1-Antagonist/Antikörper | Vollständige Blockade | |

| 1 nM | PAR-4-Antikörper | Geringer bis kein Effekt | |

| 30 nM | PAR-1-Antagonist/Antikörper | Mäßige Abschwächung | |

| 30 nM | PAR-4-Antikörper | Geringer Effekt |

| 30 nM | PAR-1 + PAR-4-Inhibition | Nahezu vollständige Aufhebung | |

Die Aktivierung von PAR-1 durch seinen spezifischen Agonisten SFLLRN führt zu einer starken prokoagulatorischen Aktivität, gemessen an der Bindung von Annexin V (ein Marker für die Exposition von Phosphatidylserin) und der Verkürzung der Gerinnungszeit.

Tabelle 2: Vergleich der prokoagulatorischen Aktivität verschiedener Agonisten

| Agonist | Annexin-V-Bindung | Effekt auf Gerinnungszeit | Referenz |

|---|---|---|---|

| Thrombin | Stark erhöht | Stark verkürzt | |

| SFLLRN (PAR-1-Agonist) | Stark erhöht | Stark verkürzt | |

| GYPGQV (PAR-4-Agonist) | Geringfügig erhöht | Geringer Effekt |

| Kollagen | Stark erhöht | Stark verkürzt | |

Detaillierte experimentelle Protokolle

Die Untersuchung der PAR-1-Funktion in Thrombozyten stützt sich auf etablierte In-vitro-Methoden.

Die LTA ist der Goldstandard zur Messung der Thrombozytenaggregation.

-

Prinzip: Aggregierende Thrombozyten in plättchenreichem Plasma (PRP) bilden größere Aggregate, wodurch die Trübung der Suspension abnimmt und die Lichttransmission zunimmt.

-

Methodik:

-

Probenvorbereitung: Venöses Blut wird mit einem Antikoagulans (z. B. Natriumcitrat) versetzt. Durch Zentrifugation bei niedriger Geschwindigkeit wird plättchenreiches Plasma (PRP) gewonnen.

-

Messung: Eine PRP-Probe wird in eine Küvette eines Aggregometers gegeben und bei 37 °C konstant gerührt.

-

Aktivierung: Ein Agonist (z. B. Thrombin, ADP, Kollagen oder TRAP-6) wird zugegeben.

-

Datenerfassung: Die prozentuale Änderung der Lichttransmission wird über die Zeit aufgezeichnet, woraus Parameter wie die maximale Aggregation und die Aggregationsgeschwindigkeit (Slope) abgeleitet werden.

-

Die Durchflusszytometrie ermöglicht die Analyse einzelner Thrombozyten und ihrer Oberflächenmarker.

-

Prinzip: Fluoreszenz-markierte Antikörper binden spezifisch an Oberflächenproteine aktivierter Thrombozyten, was eine quantitative Analyse ermöglicht.

-

Methodik:

-

Probenvorbereitung: Vollblut oder PRP wird mit einem PAR-1-Agonisten (z. B. TRAP-6) für eine definierte Zeit inkubiert.

-

Färbung: Fluoreszenz-konjugierte Antikörper werden zugegeben. Gängige Marker sind:

-

P-Selektin (CD62P): Ein Marker für die α-Granula-Sekretion.

-

PAC-1: Bindet an die aktivierte Konformation des GPIIb/IIIa-Rezeptors (Fibrinogen-Rezeptor).

-

Annexin V: Bindet an exponiertes Phosphatidylserin auf der prokoagulatorischen Thrombozytenoberfläche.

-

-

Fixierung & Analyse: Die Proben werden fixiert und in einem Durchflusszytometer analysiert, um den Prozentsatz positiver Zellen und die mittlere Fluoreszenzintensität zu bestimmen.

-

Pharmakologische Implikationen: PAR-1-Antagonismus

Aufgrund seiner zentralen Rolle bei der thrombinvermittelten Thrombozytenaktivierung ist PAR-1 ein wichtiges Ziel für antithrombotische Medikamente. PAR-1-Antagonisten wie Vorapaxar wirken als kompetitive Inhibitoren, die an den Rezeptor binden und die Interaktion mit dem gebundenen Liganden verhindern, wodurch die Signaltransduktion blockiert wird. Diese Medikamente werden zur Sekundärprävention von atherothrombotischen Ereignissen eingesetzt.

Fazit